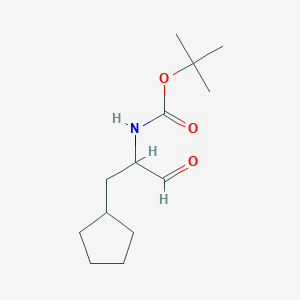![molecular formula C11H9NO5 B13552837 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione is an organic compound with the molecular formula C11H9NO5 It is a derivative of oxolane-2,5-dione, featuring a nitrophenyl group attached to the methyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the oxolane-2,5-dione acts as a nucleophile, attacking the electrophilic carbon of the 4-nitrobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic anhydride: A related compound with similar reactivity but lacking the nitrophenyl group.
Maleic anhydride: Another related compound used in similar applications but with different chemical properties.
Dioxolane: A structurally similar compound with different functional groups.
Uniqueness
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C11H9NO5 |
|---|---|
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
3-[(4-nitrophenyl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C11H9NO5/c13-10-6-8(11(14)17-10)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6H2 |
Clé InChI |
DUDGVIIVLLSHGX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC1=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


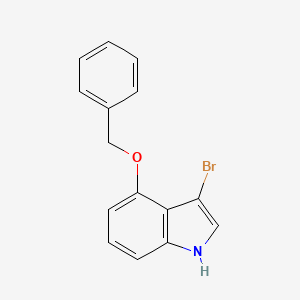
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

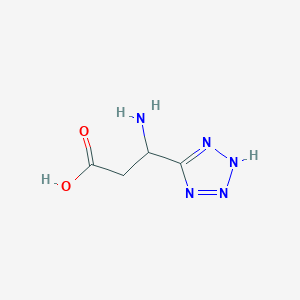

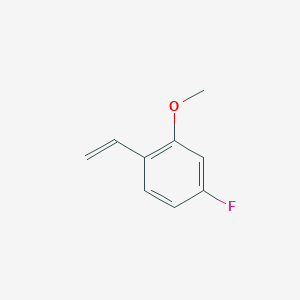
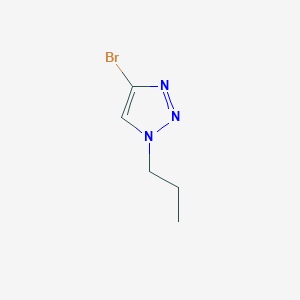
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
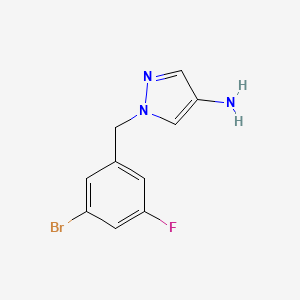
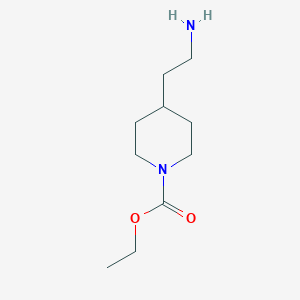

![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)

